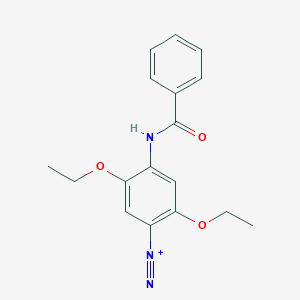

AZOIC DIAZO COMPONENT 20

Beschreibung

The exact mass of the compound Benzenediazonium, 4-(benzoylamino)-2,5-diethoxy- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Diazonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality AZOIC DIAZO COMPONENT 20 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about AZOIC DIAZO COMPONENT 20 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-benzamido-2,5-diethoxybenzenediazonium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c1-3-22-15-11-14(20-18)16(23-4-2)10-13(15)19-17(21)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPBKNZQVUOHRQ-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCC)[N+]#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N3O3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5486-84-0 (tetrachlorozincate(2-)[2:1]), 67000-46-8 (hexafluorophosphate(1-)) | |

| Record name | Fast blue BB | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015518680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8065905 | |

| Record name | Benzenediazonium, 4-(benzoylamino)-2,5-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15518-68-0 | |

| Record name | 4-(Benzoylamino)-2,5-diethoxybenzenediazonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15518-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fast blue BB | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015518680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediazonium, 4-(benzoylamino)-2,5-diethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenediazonium, 4-(benzoylamino)-2,5-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(phenylcarboxamido)-2,5-diethoxybenzenediazonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Azoic Diazo Component 20 chemical structure and properties

Technical Monograph: Azoic Diazo Component 20 (Fast Blue BB Base)

Executive Summary Azoic Diazo Component 20 (CAS 120-00-3), commonly known as Fast Blue BB Base, is a specialized amino-functionalized benzanilide derivative used primarily as a diazonium precursor in the synthesis of insoluble azo dyes and as a critical histochemical reagent.[1][2] This guide provides a comprehensive technical analysis of its molecular structure, physicochemical properties, synthetic pathways, and applications in both industrial textile chemistry and biomedical research.

Chemical Identity & Molecular Architecture[4][5]

Azoic Diazo Component 20 acts as a stable "base" (amine) that must be diazotized to become chemically active. Its structure is characterized by a benzanilide scaffold substituted with electron-donating ethoxy groups, which influence its solubility and the chromatic properties of the resulting azo dyes.

Table 1: Chemical Identifiers

| Parameter | Detail |

| IUPAC Name | N-(4-amino-2,5-diethoxyphenyl)benzamide |

| Common Synonyms | Fast Blue BB Base; 4'-Amino-2',5'-diethoxybenzanilide; C.I. 37175 |

| CAS Number | 120-00-3 |

| Molecular Formula | C₁₇H₂₀N₂O₃ |

| Molecular Weight | 300.35 g/mol |

| SMILES | CCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCC)N |

Structural Analysis: The molecule consists of two distinct aromatic systems linked by an amide bond:

-

The Aniline Ring (Ring A): Substituted at the 2,5-positions with ethoxy (-OCH₂CH₃) groups and at the 4-position with a primary amine (-NH₂). The ethoxy groups are strong electron donors (mesomeric effect), increasing the electron density of the ring. This facilitates rapid diazotization and stabilizes the resulting diazonium ion.

-

The Benzoyl Ring (Ring B): An unsubstituted phenyl ring attached via a carbonyl group. This moiety acts as a hydrophobic anchor, improving the affinity of the final dye molecule for cellulosic fibers (substantivity).

Physicochemical Profile

Understanding the physical limits of Azoic Diazo Component 20 is crucial for protocol development in both synthesis and staining.

Table 2: Physical and Chemical Properties

| Property | Value/Description |

| Appearance | Light yellow to brown crystalline powder |

| Melting Point | 98 – 101 °C |

| Solubility (Water) | Insoluble (Hydrophobic backbone) |

| Solubility (Acid) | Soluble in dilute HCl (Protonation of -NH₂ forms soluble ammonium salt) |

| Solubility (Organic) | Soluble in pyridine, ethanol, acetone |

| Absorption ( | 316–319 nm (in Methanol) |

| pKa | ~12.12 (Predicted for amide/amine system) |

| Stability | Stable under ambient conditions; light-sensitive; oxidizes over time |

Synthesis & Reactivity Mechanisms

The industrial production and laboratory utility of this compound rely on a specific sequence of electrophilic aromatic substitutions and reductions.[3]

Manufacturing Pathway

The synthesis typically proceeds via a three-step workflow starting from 2,5-diethoxyaniline:

-

Condensation: 2,5-diethoxyaniline reacts with benzoyl chloride to form N-(2,5-diethoxyphenyl)benzamide.

-

Nitration: The amide is nitrated. The directing effects of the ethoxy groups (ortho/para directors) and the steric bulk of the benzamide group direct the nitro group to the position para to the amide nitrogen.

-

Reduction: The nitro group is reduced (e.g., Fe/HCl or catalytic hydrogenation) to the primary amine, yielding Azoic Diazo Component 20.

Diazotization and Coupling (The "Fast Blue" Reaction)

In application, the "Base" is converted into "Fast Blue BB Salt" (the diazonium derivative). This diazonium salt is an electrophile that attacks electron-rich substrates (like Naphthol AS or enzymatic byproducts).

Reaction Logic:

-

Activation: The amine reacts with nitrous acid (NaNO₂ + HCl) at 0–5°C. The electron-rich nature of the diethoxy-substituted ring allows this to proceed rapidly.

-

Coupling: The resulting diazonium ion (

) attacks the activated carbon of a coupling component (e.g.,

Visualization of Synthesis & Mechanism:

Figure 1: Synthetic pathway from precursors to the active diazonium salt and final azo dye formation.

Applications in R&D and Industry

Histology and Enzyme Histochemistry

In biological research, Azoic Diazo Component 20 is the precursor to Fast Blue BB Salt . It is widely used to visualize enzyme activity in tissue sections.

-

Mechanism: When testing for enzymes like alkaline phosphatase or esterases , a naphthyl-phosphate or naphthyl-acetate substrate is provided. The enzyme cleaves the substrate, releasing a naphthol. The Fast Blue BB diazonium salt (present in the buffer) immediately couples with the released naphthol to form an insoluble, intensely blue/violet azo dye precipitate at the site of enzyme activity.

-

Protocol Note: Researchers often buy the stabilized "Salt" form (zinc chloride double salt) for convenience, but the "Base" can be diazotized fresh for critical applications requiring maximum reactivity.

Textile Chemistry[1]

-

Azoic Dyeing: It is used to dye cellulosic fibers (cotton). The fabric is impregnated with a coupling component (Naphthol), and then the diazotized Fast Blue BB is applied. The dye forms inside the fiber matrix, resulting in superior wash fastness.

-

Color Physics: The diethoxy substitution pattern pushes the absorption maximum toward longer wavelengths (bathochromic shift), resulting in deep blue shades compared to unsubstituted analogues.

Safety & Handling Protocols

Hazard Classification (GHS):

-

Signal Word: Warning

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.

Handling Procedures:

-

PPE: Nitrile gloves and safety goggles are mandatory. The compound is a dye intermediate and will stain skin/surfaces persistently.

-

Diazotization Safety: When converting the base to the salt, maintain temperature < 5°C. Diazonium salts can be unstable and decompose violently if allowed to dry or warm up uncontrolled.

-

Storage: Store in a cool, dry place away from strong oxidizing agents. Light exposure can degrade the amine functionality over time.

References

-

PubChem. (n.d.). Compound Summary: Azoic Diazo Component 20 (CID 67108).[1] National Library of Medicine. Retrieved from [Link][1]

-

World Dye Variety. (2012).[5] C.I.[1][5][3] Azoic Diazo Component 20 Properties and Applications. Retrieved from [Link]

- Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH. (Contextual reference for Azoic coupling mechanisms).

- Kiernan, J.A. (1999). Histological and Histochemical Methods: Theory and Practice. 3rd Ed. Butterworth-Heinemann. (Contextual reference for Fast Blue BB in histochemistry).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Azoic Diazo Component 20 (Base) , >95.0%(T) , 120-00-3 - CookeChem [cookechem.com]

- 3. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Azoic Diazo Component 20 (Base) | 120-00-3 | TCI Deutschland GmbH [tcichemicals.com]

- 5. worlddyevariety.com [worlddyevariety.com]

Technical Guide: Fast Blue BB Base vs. Fast Blue BB Salt

The following technical guide is structured to provide a definitive reference for researchers and assay developers. It synthesizes chemical fundamentals with practical histochemical methodologies.

Comparative Analysis, Chemical Mechanisms, and Optimization Protocols

Executive Summary

In enzyme histochemistry and forensic toxicology, Fast Blue BB serves as a critical azoic coupling agent. However, the terms "Base" and "Salt" refer to two chemically distinct states of the same chromogenic core.

-

Fast Blue BB Base (CAS 120-00-3) is the stable, unreactive amine precursor (

). It requires an in situ diazotization step using sodium nitrite and acid to become reactive. It is preferred for cost-sensitive, high-throughput workflows or when zinc ions (present in the salt form) interfere with enzyme kinetics. -

Fast Blue BB Salt (CAS 5486-84-0) is the stabilized diazonium derivative (

), typically a zinc chloride double salt. It is "ready-to-use," offering superior convenience and reproducibility for clinical pathology and low-throughput research, despite higher cost and light sensitivity.

This guide details the physicochemical differences, reaction mechanisms, and validated protocols for both forms.

Chemical Fundamentals & Mechanism

The chromogenic utility of Fast Blue BB relies on the Azo Coupling Reaction . The molecule must be in its diazonium state (electrophilic) to attack the electron-rich aromatic rings of naphthol substrates (e.g., Naphthol AS-MX Phosphate) released by enzymatic hydrolysis.

Structural Transformation

The "Base" is chemically inert toward naphthols until it undergoes diazotization . The "Salt" is the pre-reacted, stabilized product of this process.

Key Chemical Identity:

-

Salt: 4-Benzamido-2,5-diethoxybenzenediazonium chloride hemi(zinc chloride) salt[4]

Visualization: The Diazotization Pathway

The following diagram illustrates the conversion of the Base to the Salt and the subsequent coupling reaction.

Figure 1: The chemical pathway from inert Base to reactive Salt and final chromogen formation.

Comparative Analysis

The choice between Base and Salt dictates the experimental workflow. The Table below summarizes the critical operational differences.

| Feature | Fast Blue BB BASE | Fast Blue BB SALT |

| CAS Number | 120-00-3 | 5486-84-0 |

| Chemical State | Primary Amine ( | Diazonium Salt ( |

| Reactivity | Inert (Requires activation) | Highly Reactive (Ready to use) |

| Solubility | Soluble in organic solvents/acids; Poor in water | Soluble in water/buffer (approx. 10 mg/mL) |

| Stability (Storage) | High (Years at RT) | Low (Months at -20°C; Light Sensitive) |

| Preparation Time | 20–30 Minutes (Diazotization) | < 5 Minutes (Dissolution) |

| Zinc Content | None | High (Zinc Chloride double salt) |

| Primary Risk | Incomplete diazotization leads to weak staining | Decomposition by light/moisture; Zinc inhibition |

Expert Insight: The Zinc Factor

Most commercial Fast Blue BB Salts are stabilized with Zinc Chloride (

-

Risk: Zinc is a potent inhibitor of certain enzymes (e.g., specific esterases and alkaline phosphatases).

-

Mitigation: If enzyme kinetics are critical and zinc inhibition is suspected, use the Base . The diazotization protocol (Section 5.1) generates a zinc-free diazonium chloride solution.

Decision Logic: Which to Choose?

Use the following logic flow to determine the appropriate reagent for your specific assay.

Figure 2: Decision matrix for selecting between Base and Salt forms based on assay constraints.

Validated Protocols

Protocol A: Diazotization of Fast Blue BB Base

Purpose: To generate fresh, zinc-free diazonium salt from the stable base. Applicability: Research requiring zinc-free conditions or bulk staining.

Reagents:

-

Hydrochloric Acid (1N and 5N)

-

Sodium Nitrite (

), 4% aqueous solution (Freshly made) -

Sulfamic Acid (solid) or Urea

Procedure:

-

Dissolution: Dissolve 0.5 g Fast Blue BB Base in 10 mL of 1N HCl . Vortex until fully dissolved.

-

Cooling: Place the tube in an ice bath. The temperature must remain between 0–4°C.

-

Diazotization: Add 1.0 mL of 4% Sodium Nitrite dropwise while stirring.

-

Validation Step: The solution should turn yellow/amber.

-

Wait: Allow to react for 10 minutes on ice.

-

-

Neutralization (Critical): Add a pinch of solid Sulfamic Acid or Urea to destroy excess nitrite.

-

Why? Excess nitrite can nitrosate the protein substrate or cause background oxidation.

-

-

Buffering: Dilute this concentrate into your final buffer (e.g., Tris-Maleate or Phosphate, pH 7.4–8.0) immediately before use.

Protocol B: Direct Use of Fast Blue BB Salt

Purpose: Rapid staining for clinical or low-volume research. Applicability: Routine Alkaline Phosphatase or Esterase staining.

Reagents:

-

Fast Blue BB Salt (Sigma 5486-84-0)

-

N,N-Dimethylformamide (DMF)

-

Naphthol AS-MX Phosphate (Substrate)[6]

-

Tris-Buffer (0.1M, pH 8.2)

Procedure:

-

Substrate Prep: Dissolve 2 mg Naphthol AS-MX Phosphate in 0.2 mL DMF.

-

Salt Dissolution: Dissolve 10 mg Fast Blue BB Salt in 10 mL Tris-Buffer .

-

Note: The salt must be added immediately before incubation. Diazonium salts degrade in alkaline buffers within 20–30 minutes.

-

-

Filtration: Filter the solution through a 0.45 µm syringe filter to remove any insoluble decomposition products (which cause dark artifacts).

-

Coupling: Add the substrate solution to the salt solution.

-

Incubation: Incubate tissue sections at 37°C for 15–45 minutes. Monitor microscopically for blue precipitate.[6][7]

Troubleshooting & Optimization

| Observation | Cause | Solution |

| Weak Staining (Base) | Incomplete diazotization | Ensure temperature is <4°C; check NaNO₂ freshness. |

| Weak Staining (Salt) | Decomposition of salt | Store salt with desiccant at -20°C. Solution must be yellow, not brown. |

| Brown Background | Old Salt or Excess Nitrite | Salt: Filter solution before use. Base: Use sulfamic acid step. |

| No Staining (Enzyme Active) | Zinc Inhibition | Switch from Salt to Base protocol (Zinc-free). |

| Precipitate on Slide | pH too high | Diazonium salts are unstable at pH > 9.0. Maintain pH 7.4–8.5. |

References

- Lojda, Z., Gossrau, R., & Schiebler, T. H. (1979). Enzyme Histochemistry: A Laboratory Manual. Springer-Verlag. (The definitive text on azo-dye coupling chemistry).

-

Sigma-Aldrich. (n.d.).[5] Fast Blue BB Salt Product Specification & CAS 5486-84-0. Retrieved from

-

PubChem. (n.d.). Compound Summary: Fast Blue BB Base (CAS 120-00-3).[1][5] National Library of Medicine. Retrieved from [1]

- Raap, A. K., & van Duijn, P. (1983). Studies on the diazotization of 4-amino-2,5-diethoxybenzanilide (Fast Blue BB Base). Histochemistry, 77(2), 263-271.

-

United Nations Office on Drugs and Crime (UNODC). (2009). Recommended Methods for the Identification and Analysis of Cannabis and Cannabis Products. (References Fast Blue BB Salt for colorimetric THC detection). Retrieved from

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. repositorio.bc.ufg.br [repositorio.bc.ufg.br]

- 4. Fast Blue BB Salt 5486-84-0 | Otto Chemie Pvt Ltd | India [ottokemi.com]

- 5. Fast Blue BB Base Solution | Sigma-Aldrich [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

Technical Safety & Application Protocol: Fast Blue BB Base (CAS 120-00-3)

The following technical guide is structured for CAS 120-00-3 , chemically identified as Fast Blue BB Base (N-(4-Amino-2,5-diethoxyphenyl)benzamide).[1][2][3]

CRITICAL DISAMBIGUATION NOTICE: Before proceeding, verify your container.

-

CAS 120-00-3: Fast Blue BB Base (Organic diazonium precursor used in histology/drug safety pathology).[1][2]

-

CAS 12060-00-3: Lead Titanate (Inorganic ferroelectric ceramic).[2]

-

This guide strictly covers CAS 120-00-3 (Fast Blue BB).[2]

Advanced Handling for Histopathology and Enzyme Kinetic Studies[2]

Part 1: Executive Identity & Physicochemical Profile

Fast Blue BB Base (CAS 120-00-3) is a specialized aniline derivative used primarily in drug development for enzyme histochemistry .[2] It acts as a coupling agent to visualize the activity of hydrolases (e.g., alkaline phosphatase, esterases) in tissue samples—a critical step in toxicological pathology to assess drug-induced tissue damage.

Unlike stable dyes, this substance is a "Base" that must often be diazotized (activated) immediately prior to use, presenting unique stability and handling risks compared to pre-made diazonium salts.

Chemical Specifications

| Parameter | Technical Specification |

| IUPAC Name | N-(4-Amino-2,5-diethoxyphenyl)benzamide |

| Molecular Formula | C₁₇H₂₀N₂O₃ |

| Molecular Weight | 300.35 g/mol |

| Physical State | Crystalline powder (Gray to Brown) |

| Melting Point | 98–100 °C |

| Solubility | Soluble in dilute acids (after diazotization), slightly soluble in organic solvents; insoluble in water (as base).[1][2][4] |

| Stability | Light sensitive; susceptible to oxidation. |

Part 2: Toxicological Mechanisms & Hazards (E-E-A-T)

While often categorized merely as an "Irritant" (GHS Category 2), the structural homology of CAS 120-00-3 to other amino-ethers necessitates a more rigorous handling profile in a research setting.[2]

The "Aniline" Risk Vector

The core hazard lies in its amine functionality. Upon metabolic activation or improper handling (aerosolization), aniline derivatives can induce methemoglobinemia (oxidation of hemoglobin iron from Fe²⁺ to Fe³⁺), though this is less pronounced in high-molecular-weight variants like Fast Blue BB compared to simple aniline.[2]

Primary GHS Classifications:

Mechanism of Action (Histochemistry)

In drug safety studies, Fast Blue BB is not the target but the reporter. The mechanism relies on the Azo Coupling Reaction . The base is converted to a diazonium salt (highly electrophilic), which attacks the electron-rich aromatic ring of a reaction product (e.g., Naphthol released by an enzyme).

Part 3: Advanced Handling & Experimental Protocols

Engineering Controls

-

Powder Handling: Must be performed in a Class I Biological Safety Cabinet or chemical fume hood. The powder is fine and electrostatic; inhalation can sensitize the respiratory tract.

-

Static Control: Use anti-static weighing boats. Organic amine dusts have a low Minimum Ignition Energy (MIE), though the risk is lower than with solvents.

Validated Protocol: Diazotization for Staining

Scientific Integrity Note: Many protocols fail because the diazonium salt degrades rapidly. This "fresh prep" protocol ensures consistent staining intensity.

Reagents:

-

4N Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO2) - 4% Solution (Freshly made)

Step-by-Step Workflow:

-

Dissolution: Dissolve 0.5 g of Fast Blue BB Base in 5.0 mL of 4N HCl. Observation: The solution should turn a deep, clear amber/brown. Turbidity indicates incomplete protonation.

-

Diazotization: Add 5.0 mL of 4% Sodium Nitrite dropwise while vortexing gently.

-

Critical Control Point: The reaction is exothermic. Keep the tube on ice.

-

Endpoint: The solution will bubble slightly (N₂ evolution). Allow to stand for 5 minutes.

-

-

Neutralization/Buffering: Dilute this concentrate into your specific buffer (e.g., Tris-Maleate pH 8.[2]4) immediately before applying to tissue.

-

Filtration: Always filter the final solution (0.45 µm) to prevent undissolved crystals from appearing as "false positive" artifacts on the slide.

Emergency Response & Spills

Part 4: Regulatory & Disposal Landscape[8]

Regulatory Status

-

TSCA (USA): Listed.

-

REACH (EU): Registered.[4]

-

SARA 313: Not specifically listed as a reportable chemical, but generic "Diazo" restrictions may apply depending on facility permits.

Waste Disposal (RCRA Compliance)

Never pour Fast Blue BB solutions down the drain.

-

Segregation: Collect in "Organic Waste - Toxic" containers.

-

Quenching: If the solution was diazotized (activated) and not used, quench it with an excess of phenol or simply allow it to decompose in the waste container (vented cap) for 24 hours before sealing, as N₂ gas may evolve.

-

Labeling: Must be labeled "Toxic, Irritant, Organic Chromophore."

Part 5: References

-

Sigma-Aldrich. (2024).[2][6] Safety Data Sheet: Fast Blue BB Base (Product F0125). Merck KGaA.

-

PubChem. (n.d.). Compound Summary: Fast Blue BB Base (CID 8424). National Library of Medicine.

-

ChemicalBook. (2024). CAS 120-00-3 Product Properties and Safety.

-

Occupational Safety and Health Administration (OSHA). (n.d.).[8] Occupational Chemical Database. United States Department of Labor.

-

Kiernan, J.A. (2015). Histological and Histochemical Methods: Theory and Practice. 5th Ed. Scion Publishing. (Standard reference for azo coupling mechanisms).

Sources

- 1. Fast Blue BB | 120-00-3 [chemicalbook.com]

- 2. pencomsf.com [pencomsf.com]

- 3. fishersci.ie [fishersci.ie]

- 4. Lead zirconate titanate | O5PbTiZr | CID 159452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Lead titanate - Wikipedia [en.wikipedia.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. Information for Employers | Lead | CDC [cdc.gov]

Azoic Diazo Component 20: Chemical Identity, Synthesis, and Bio-Analytical Applications

The following technical guide provides an in-depth analysis of Azoic Diazo Component 20 , bridging its industrial identity with its critical applications in biomedical research and drug development.

Technical Monograph for Pharmaceutical & Chemical Research

Executive Summary

Azoic Diazo Component 20 (ADC 20) , chemically known as 4'-Amino-2',5'-diethoxybenzanilide , is a high-purity aniline derivative primarily utilized as a diazonium precursor.[1][2] While its historical roots lie in the textile industry as a "Fast Base" for azoic dyeing, its contemporary relevance in drug development and life sciences is anchored in its role as a histochemical sensor .

When diazotized, ADC 20 becomes Fast Blue BB , a stabilized diazonium salt essential for the detection of Alkaline Phosphatase (ALP) activity—a critical biomarker in stem cell differentiation, osteogenesis assays, and toxicology screening during pre-clinical drug validation.

Chemical Identity & Synonyms

ADC 20 is the "Base" form (amine).[3] In research applications, it is frequently converted to or purchased as the "Salt" form (zinc chloride double salt) to ensure stability.

Table 1: Nomenclature and Physicochemical Profile

| Parameter | Technical Specification |

| Primary Name | Azoic Diazo Component 20 |

| Chemical Name | 4'-Amino-2',5'-diethoxybenzanilide |

| IUPAC Name | N-(4-amino-2,5-diethoxyphenyl)benzamide |

| C.I.[1][3][4][5][][7][8][9][10] Number | 37175 |

| CAS Number (Base) | 120-00-3 (The primary component) |

| CAS Number (Salt) | 5486-84-0 (Fast Blue BB Salt / Zinc chloride complex) |

| Molecular Formula | C₁₇H₂₀N₂O₃ |

| Molecular Weight | 300.36 g/mol |

| Appearance | Light yellow to grey/brown crystalline powder |

| Solubility | Soluble in organic solvents (DMF, DMSO); Salt form soluble in water |

Table 2: Comprehensive Trade Names & Synonyms

| Category | Trade Names / Synonyms |

| Standard Research Names | Fast Blue BB Base, Fast Blue BB Salt (Diazotized), Fast Blue 2B Base |

| Industrial Trade Names | Brentamine Fast Blue BB, Spectrolene Blue BB, Amarthol Fast Blue BB, Hiltonil Fast Blue BB |

| Obsolete/Regional Names | Blue Salt NBB, Daito Blue Base BB, Kako Blue BB Salt, Devol Fast Blue BB |

Mechanism of Action: Diazotization and Coupling

The utility of ADC 20 relies on its conversion from an inert amine (Base) to a highly reactive electrophile (Diazonium Salt). This transformation is the prerequisite for its use in both synthesis and bio-assays.

The Chemical Pathway

-

Activation (Diazotization): The amino group of ADC 20 reacts with nitrous acid (generated in situ from sodium nitrite and HCl) at low temperatures (0–5°C) to form the diazonium cation.

-

Coupling (Detection): In histological assays, the diazonium salt attacks the electron-rich aromatic ring of a naphthol substrate (released by enzymatic hydrolysis), forming an insoluble, brightly colored azo dye.

Visualization: Reaction Pathway

The following diagram illustrates the conversion of ADC 20 into a signal-generating azo dye during an Alkaline Phosphatase assay.

Figure 1: Mechanistic pathway from ADC 20 precursor to histological signal generation.

Applications in Drug Development & Research

While historically a dye intermediate, ADC 20 is a critical reagent in the pharmacological evaluation of cell differentiation .

Stem Cell & Osteogenesis Assays

In regenerative medicine and osteoporosis drug discovery, researchers must verify if a candidate drug induces stem cells to differentiate into osteoblasts (bone cells).

-

Marker: Osteoblasts express high levels of Alkaline Phosphatase (ALP).

-

Role of ADC 20: The diazotized form (Fast Blue BB) couples with the hydrolyzed substrate to stain ALP-positive cells blue/violet. This provides a binary readout (Color/No Color) for drug efficacy.

Scaffold for Diversity-Oriented Synthesis (DOS)

The structure of ADC 20 (benzanilide core) serves as a privileged scaffold in medicinal chemistry. The ortho-ethoxy and para-amino functionalities allow for rapid diversification into:

-

Benzimidazoles: Potential antiviral agents.

-

Quinazolinones: Common pharmacophores in kinase inhibitors.

Experimental Protocols

Safety Note: ADC 20 is an aromatic amine. Handle in a fume hood with nitrile gloves. Avoid inhalation.

Protocol A: Laboratory Diazotization of ADC 20 (Base)

Use this protocol if you possess the "Base" (CAS 120-00-3) and need to generate the active reagent fresh.

-

Preparation: Dissolve 1.0 g of ADC 20 Base in 10 mL of 5N Hydrochloric Acid (HCl) . Agitate until a fine suspension or partial solution is formed.

-

Cooling: Place the reaction vessel in an ice bath. Cool to 0–5°C .

-

Diazotization: Dropwise, add 5 mL of 1M Sodium Nitrite (NaNO₂) solution. Maintain temperature below 5°C to prevent decomposition.

-

Observation: The solution will turn clear/yellowish as the diazonium salt forms.

-

-

Neutralization: Before use in biological assays, adjust pH to ~7.0–8.0 using a buffer (e.g., Tris-HCl), as high acidity kills biological enzymes.

-

Validation: Test a drop against a naphthol solution; immediate blue color confirms active diazonium species.

Protocol B: Alkaline Phosphatase Staining (Drug Screening)

Standard assay for validating osteogenic differentiation in cell culture.

-

Fixation: Fix cell cultures (e.g., MSCs treated with drug candidate) with 4% Paraformaldehyde for 2 minutes. Rinse with PBS.

-

Reagent Mix:

-

Dissolve 1 mg Naphthol AS-MX Phosphate (Substrate) in 0.5 mL DMF.

-

Dissolve 10 mg Fast Blue BB Salt (Stabilized ADC 20) in 10 mL Tris-Buffer (0.1M, pH 8.5).

-

Mix the two solutions immediately prior to use.

-

-

Incubation: Add the mixture to the fixed cells. Incubate at 37°C for 30 minutes in the dark.

-

Analysis: Wash with distilled water. Observe under microscopy.

-

Positive Result: Dark blue/violet granular deposits indicate high ALP activity (successful differentiation).

-

Negative Result: No color change.

-

Safety & Handling (MSDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H350: Potential carcinogen (typical of aromatic amines/diazo compounds).

-

-

Storage:

-

Base: Room temperature, dry.

-

Salt (Fast Blue BB): 2–8°C (Refrigerate). Moisture sensitive.

-

-

Disposal: All diazo waste must be collected in dedicated hazardous organic waste containers. Do not pour down the drain.

References

-

PubChem. (n.d.). Benzamide, N-(4-amino-2,5-diethoxyphenyl)- (Fast Blue BB Base).[1][3][4][5][7] National Library of Medicine. Retrieved from [Link]

-

Miao, D., & Scutt, A. (2002). Histochemical localization of alkaline phosphatase activity in decalcified bone and cartilage. Journal of Histochemistry & Cytochemistry, 50(3), 333-340. Retrieved from [Link]

-

Colour Index International. (n.d.). C.I.[1][2][3][4][][8][11][12][13] Azoic Diazo Component 20 (37175).[1][2][5][14] Society of Dyers and Colourists. Retrieved from [Link]

Sources

- 1. CAS 120-00-3: Fast Blue BB | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Benzamide, N-(4-amino-2,5-diethoxyphenyl)- | C17H20N2O3 | CID 67108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Azoic Diazo Component 20 (Base) , >95.0%(T) , 120-00-3 - CookeChem [cookechem.com]

- 7. Azoic Diazo Component 20 (Base) 95.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 8. worlddyevariety.com [worlddyevariety.com]

- 9. 120-00-3 CAS Manufactory [m.chemicalbook.com]

- 10. Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. worlddyevariety.com [worlddyevariety.com]

- 12. worlddyevariety.com [worlddyevariety.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. Fast Colour Bases,Fast Blue B Base, Blue B Base,Fast Red B Base, Fast Color, Fast Blue,Fast Red, Fast Bordeaux Base, Fast Orange Base, Fast Scarlet, Fast Garnet Base,Fast Red Base, Fast Scarlet Base, FRN, Fast Yellow GC Base [vipulorganics.com]

Solvation Dynamics & Physiochemical Characterization of Azoic Diazo Component 20

Technical Whitepaper | Version 2.4

Executive Summary Azoic Diazo Component 20 (CAS 120-00-3), chemically known as 4'-Amino-2',5'-diethoxybenzanilide (Fast Blue BB Base), represents a critical intermediate in the synthesis of azo dyes and histological reagents.[1] Its utility in drug development and industrial organic synthesis is governed strictly by its solubility profile. As a Senior Application Scientist, I often observe process failures not due to reactivity, but due to poor solvation thermodynamics. This guide moves beyond simple "soluble/insoluble" binary classifications to provide a mechanistic understanding of how and why this molecule interacts with organic solvent systems, enabling researchers to optimize reaction yields and formulation stability.

Molecular Architecture & Solvation Logic

To predict solubility, we must first deconstruct the solute. Azoic Diazo Component 20 is not a simple molecule; it is a poly-functional system containing competing hydrophilic and lipophilic domains.

-

The Scaffold (Benzanilide): The core structure is hydrophobic and planar, promoting strong

stacking interactions between molecules in the solid state. This high lattice energy acts as a barrier to dissolution. -

The Amide Linkage (

): This moiety introduces hydrogen bond donor (NH) and acceptor (C=O) sites. Solvents capable of disrupting these intermolecular H-bonds are required for dissolution. -

The Ethoxy Groups (

): Located at the 2' and 5' positions, these groups increase lipophilicity (LogP ~2.8) but also offer weak H-bond acceptance. They sterically hinder the amide, slightly lowering the melting point (98-100°C) compared to unsubstituted benzanilide, theoretically easing solvation. -

The Primary Amine (

): The reactive center. It renders the molecule pH-sensitive, allowing for "reactive solubility" in acidic media via protonation.

Solubility Profile & Solvent Hierarchy

The following data summarizes the solubility behavior of Azoic Diazo Component 20. Note that "Solubility" here refers to thermodynamic equilibrium at 25°C.

Table 1: Solvation Hierarchy of Azoic Diazo Component 20

| Solvent Class | Representative Solvent | Solubility Status | Mechanistic Insight |

| Polar Aprotic | DMSO, DMF | High (>100 mg/mL) | High dipole moment and H-bond accepting capability disrupt the crystal lattice effectively. Preferred for stock solutions. |

| Polar Protic | Methanol, Ethanol | Moderate | Solvation occurs via H-bonding, but the hydrophobic benzanilide core limits solubility compared to DMSO. Heating is often required. |

| Chlorinated | Chloroform, DCM | Low/Slight | Good interaction with the aromatic core (dispersion forces), but poor ability to break the strong intermolecular amide H-bonds. |

| Non-Polar | Hexane, Toluene | Insoluble | Lack of polarity prevents disruption of the crystal lattice. |

| Aqueous (Neutral) | Water (pH 7) | Insoluble (<1 mg/mL) | Hydrophobic effect dominates. The hydration energy cannot overcome the lattice energy. |

| Aqueous (Acidic) | 0.4M HCl | Soluble (Reactive) | Protonation of the |

Visualizing the Solvation Mechanism

The following diagram illustrates the competing forces determining solubility.

Figure 1: Mechanistic pathways for solvation. DMSO acts via dipole interactions, while acid alters the chemical structure to force solubility.

Thermodynamic Framework: Hansen Solubility Parameters (HSP)

For researchers formulating novel solvent blends, relying on "like dissolves like" is insufficient. We use Hansen Solubility Parameters (HSP) to predict compatibility.[2][3]

The total energy of vaporization (

- (Dispersion): Van der Waals forces.[4]

- (Polarity): Dipole moments.

- (Hydrogen Bonding): Proton exchange.

Estimated HSP for Azoic Diazo Component 20: Based on Group Contribution Methods (Van Krevelen/Hoftyzer) for the benzanilide scaffold with amine/ethoxy substituents:

Implication: To maximize solubility, choose a solvent (or blend) that mirrors these coordinates.

-

DMSO (

) is a close match, particularly in polarity and dispersion. -

Ethanol (

) has a

Experimental Protocol: Saturation Shake-Flask Method

To determine the exact solubility limit for your specific batch (purity affects solubility), do not rely solely on literature. Use this self-validating protocol.

Objective: Determine equilibrium solubility (

Reagents:

-

Azoic Diazo Component 20 (Dry powder).[5]

-

Target Solvent (HPLC Grade).

-

0.45

m PTFE Syringe Filter.

Workflow:

-

Supersaturation: Add excess solid (e.g., 500 mg) to 2 mL of solvent in a glass vial.

-

Equilibration: Agitate at 25°C for 24 hours. Crucial: If the solid disappears, add more until a precipitate persists.

-

Clarification: Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation during filtration).

-

Quantification: Dilute the filtrate (e.g., 1:100) and measure Absorbance at

(approx. 300-320 nm, determine via scan) or use HPLC-UV. -

Calculation:

Figure 2: Standard Operating Procedure for solubility determination.

Applications & Handling

1. Diazotization (Azo Dye Synthesis): The primary use of Component 20 is to form a diazonium salt.

-

Challenge: The base is insoluble in water, but diazotization happens in water.

-

Solution: "Paste" the base with concentrated HCl first. The acid converts the amine to the hydrochloride salt (

), which is water-soluble. Then, add ice water and sodium nitrite.-

Warning: If the base is not fully dissolved/pasted before adding nitrite, the reaction will be heterogeneous and yield will plummet.

-

2. Histology (Fast Blue BB Salt): In biological assays, Component 20 is often used as the stabilized diazonium salt (Fast Blue BB Salt).

-

Note: Do not confuse the "Base" (CAS 120-00-3) with the "Salt" (CAS 5486-84-0). The Salt is water-soluble; the Base is not. If your protocol calls for water solubility and you have the Base, you must acidify it or dissolve it in DMF/DMSO and dilute into the buffer.

Safety Note: Azoic Diazo Component 20 is a skin and eye irritant and a suspected carcinogen (azo dye precursor). Always handle in a fume hood with nitrile gloves.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67108, Fast Blue BB Base. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 4'-amino-2',5'-diethoxybenzanilide (CAS 120-00-3). Retrieved from [Link]

- Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Standard reference for HSP theory).

Sources

- 1. CAS 120-00-3: Fast Blue BB | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. Fast Blue BB | 120-00-3 [chemicalbook.com]

The Evolution and Chemistry of Azoic Coupling Components: From Textile Chromophores to Bio-Active Scaffolds

Executive Summary

This technical guide analyzes the development, chemical mechanism, and modern pharmaceutical relevance of azoic coupling components, specifically the Naphthol AS series. Originally developed to solve the "substantivity" crisis in cotton dyeing during the early 20th century, these compounds represent a masterclass in structure-activity relationship (SAR) optimization. For the modern drug development professional, the chemistry of azoic coupling offers critical insights into prodrug design (azo-reductase targeting), tautomeric stability in receptor binding, and histochemical diagnostics.

Genesis of In Situ Coloration: The "Ice Colors" Era (1880–1910)

Before the standardization of synthetic organic chemistry, coloring cellulosic fibers (cotton) with insoluble azo dyes was a logistical challenge. The process, known as "Ice Colors" due to the requirement of ice to stabilize diazonium salts, relied on forming the dye inside the fiber matrix.

The Beta-Naphthol Limitation

The earliest attempts utilized

-

Protocol: Cotton was impregnated with alkaline

-naphthol and then passed through a diazonium salt solution. -

The Failure Mode:

-naphthol lacks substantivity (affinity) for cellulose. It relies solely on weak van der Waals forces. Consequently, when the impregnated fabric entered the developing bath, the naphthol would leach out into the solution before coupling occurred, resulting in poor color yield and "crocking" (rubbing off).

The Naphthol AS Revolution (1911–Present)

The pivotal moment in azoic chemistry occurred in 1911-1912 at the German firm Griesheim-Elektron . Chemists Arthur Zitscher and August Laska synthesized the anilide of 3-hydroxy-2-naphthoic acid, designated as Naphthol AS (Anilid Säure).

Structural Innovation: The Amide Linker

The introduction of the carboxamide group at the 2-position of the naphthol ring transformed the molecule's performance:

-

Planarity & Substantivity: The amide group extends the conjugated system and increases the molecule's planarity, allowing it to align closely with the cellulose polymer chains.

-

Hydrogen Bonding: The amide nitrogen acts as a hydrogen bond donor/acceptor with the hydroxyl groups of cellulose, locking the coupler into the fiber before the diazo component is introduced.

The "AS" Series Expansion

Following the success of the parent Naphthol AS, the series was expanded by modifying the anilide ring to alter shade and affinity.

| Component Name | Chemical Structure | Substituent (Anilide Ring) | Impact on Properties |

| Naphthol AS | 3-hydroxy-2-naphthoic acid anilide | -H (Unsubstituted) | Baseline substantivity.[1] |

| Naphthol AS-D | ...-o-toluidide | -CH₃ (Ortho) | Increased substantivity; brighter reds. |

| Naphthol AS-OL | ...-o-anisidide | -OCH₃ (Ortho) | High substantivity; superior lightfastness. |

| Naphthol AS-PH | ...-o-phenetidide | -OC₂H₅ (Ortho) | Used for specific maroon/bordeaux shades. |

Chemical Mechanism & Tautomerism

For scientists, understanding the coupling mechanism and the resulting tautomeric forms is essential, as these dictate both the stability of the pigment and the biological activity of analogous drug molecules.

The Coupling Mechanism (Electrophilic Aromatic Substitution)

The reaction requires the coupling component to be in its ionized form (naphtholate).

-

Activation: NaOH deprotonates the hydroxyl group, creating a powerful electron-donating oxyanion (

). -

Attack: The electrophilic diazonium ion (

) attacks the ring carbon alpha to the hydroxyl group (Position 1). -

Restoration: Loss of a proton restores aromaticity, yielding the azo dye.

Critical Concept: Azo-Hydrazone Tautomerism

Azo dyes derived from naphthols do not exist statically. They exist in an equilibrium between the Azo (enol) form and the Hydrazone (keto) form.

-

Azo Form (OH / N=N): Common in solution.

-

Hydrazone Form (=O / N-NH): Often dominant in the solid state (pigments) and stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and the hydrazone hydrogen.

Relevance to Pharma: In drug development, the specific tautomer can determine receptor binding affinity. Many "azo" prodrugs may actually bind in their hydrazone form.

Figure 1: Reaction pathway of azoic coupling including the critical tautomeric equilibrium.

Experimental Protocol: Synthesis & Application

This protocol describes the formation of Pigment Red 2 (using Naphthol AS and Fast Red F3R Base) as a model system. This is a self-validating workflow; the formation of a brilliant, insoluble precipitate confirms success.

Reagents

-

Coupling Component: Naphthol AS (2.6 g)

-

Diazo Component: 4-Chloro-2-nitroaniline (Fast Red 3GL Base) (1.7 g)

-

Solvents/Auxiliaries: NaOH (30%), Ethanol, Sodium Nitrite (NaNO₂), HCl (concentrated), Turkey Red Oil (surfactant).

Step-by-Step Methodology

Phase A: Naphtholation (Preparation of the Coupler)

-

Paste Formation: In a beaker, mix 2.6 g Naphthol AS with 2 mL Turkey Red Oil and 2 mL NaOH (30%). Masticate into a smooth paste.

-

Dissolution: Add 50 mL boiling water. Boil until the solution is perfectly clear (yellowish).

-

Why: Turbidity indicates undissolved naphthol, which leads to defects.

-

-

Dilution: Add cold water to reach 200 mL.

-

Formaldehyde Stabilization (Optional): Add 1 mL formalin to prevent oxidation of the naphtholate if standing for long periods.

Phase B: Diazotization (Preparation of the Base)

-

Acidification: Dissolve 1.7 g of the amine in 5 mL conc. HCl and 10 mL hot water. Cool to 0–5°C in an ice bath.

-

Critical Control Point: Temperature must remain <5°C. Higher temperatures cause decomposition of the diazonium salt into phenols (evolution of N₂ gas).

-

-

Nitrosation: Dropwise add 10 mL of 10% NaNO₂ solution while stirring vigorously.

-

Endpoint Check: The solution should turn clear. Test with starch-iodide paper (immediate blue/black indicates excess nitrous acid, which is desired). Remove excess nitrous acid by adding a pinch of urea (sulfamic acid).

Phase C: Coupling (Development)

-

Buffering: The diazo solution is highly acidic. Add sodium acetate to buffer the pH to ~4.5–5.0.

-

Precipitation: Slowly pour the Diazo solution (Phase B) into the Naphthol solution (Phase A) while stirring.

-

Observation: An immediate, voluminous red precipitate forms.

-

Post-Process: Heat the mixture to 60°C (soaping) to aggregate the pigment particles and shift the equilibrium toward the stable hydrazone form. Filter, wash, and dry.

Bio-Pharma Applications: Beyond Textiles

The relevance of Naphthol AS extends deeply into biomedical science.

Histochemical Diagnostics (Esterase Staining)

Naphthol AS-D Chloroacetate is a standard substrate used in hematopathology.

-

Mechanism: Specific esterase enzymes (e.g., in granulocytes) hydrolyze the chloroacetate ester, liberating free Naphthol AS-D.[2]

-

Visualization: A diazonium salt (e.g., Fast Blue B) present in the buffer immediately couples with the liberated naphthol, depositing an insoluble azo dye at the site of enzyme activity. This allows for the precise localization of neutrophilic granulocytes in tissue samples.

Prodrug Linker Chemistry

The azo bond (

Figure 2: Developmental timeline of azoic coupling components.

References

- Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH.

- Zitscher, A. (1912). Arylamides of 2,3-hydroxynaphthoic acid. German Patent DE 261594.

-

Burstone, M. S. (1957). "Esterase activity of developing bones and teeth." A.M.A.[3][4] Archives of Pathology. (Establishes Naphthol AS-D chloroacetate usage).

-

Kelemen, J., et al. (1981). "Azo-hydrazone tautomerism in azo dyes." Dyes and Pigments.[2][5][6][7] (Definitive work on tautomerism).

-

Color Index International. (Current). C.I.[1][2][3][7][8] Azoic Coupling Component 2 (Naphthol AS).[2][4][9][10] Society of Dyers and Colourists.

Sources

- 1. NAPHTHOL AS-PH--Jiangsu Tianbo Chemical Co.,Ltd. [tianbochem.com]

- 2. Naphthol AS-D - CAS-Number 135-61-5 - Order from Chemodex [chemodex.com]

- 3. echemi.com [echemi.com]

- 4. Page loading... [guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. study.com [study.com]

- 7. Page loading... [guidechem.com]

- 8. Naphthol AS-OL | 135-62-6 [chemicalbook.com]

- 9. Naphthol AS - Wikipedia [en.wikipedia.org]

- 10. Naphthol AS-OL (CAS 135-62-6) [ranechem.com]

An In-Depth Technical Guide to Fast Blue BB Base (PubChem CID: 67108)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Fast Blue BB Base, a versatile diazonium compound with significant applications across various scientific disciplines. We will delve into its fundamental chemical and physical properties, explore its utility in histochemical and analytical methodologies, and provide practical, field-proven protocols for its application. The causality behind experimental choices is emphasized to empower researchers in their method development and data interpretation.

Core Chemical Identity and Properties

Fast Blue BB Base, systematically known as N-(4-amino-2,5-diethoxyphenyl)benzamide, is an azoic diazo component.[1][2] It serves as a precursor to the more commonly used Fast Blue BB Salt, which is a stabilized diazonium salt, typically a zinc chloride double salt.[3][4] The base itself is a crucial starting material for the in-situ generation of the diazonium salt required for various coupling reactions.

Molecular Structure and Identifiers

The structural integrity of Fast Blue BB Base is foundational to its reactivity, particularly the presence of a primary aromatic amine that can be diazotized to form a reactive diazonium cation.

Figure 1: Chemical structure of Fast Blue BB Base.

Table 1: Chemical Identifiers and Properties of Fast Blue BB Base

| Property | Value | Source |

| PubChem CID | 67108 | [1] |

| CAS Number | 120-00-3 | [1] |

| Molecular Formula | C17H20N2O3 | [1][5] |

| Molecular Weight | 300.36 g/mol | [1][6] |

| IUPAC Name | N-(4-amino-2,5-diethoxyphenyl)benzamide | [1] |

| Canonical SMILES | CCOC1=CC(=C(C=C1N)OCC)NC(=O)C2=CC=CC=C2 | [1] |

| InChI | InChI=1S/C17H20N2O3/c1-3-21-15-11-14(16(22-4-2)10-13(15)18)19-17(20)12-8-6-5-7-9-12/h5-11H,3-4,18H2,1-2H3,(H,19,20) | [1] |

| InChIKey | CNXZLZNEIYFZGU-UHFFFAOYSA-N | [1] |

| Colour Index Number | 37175 | [3][5] |

Physicochemical Data

The physical properties of Fast Blue BB Base are critical for its handling, storage, and application in various experimental protocols.

Table 2: Physicochemical Properties of Fast Blue BB Base

| Property | Value | Source |

| Appearance | Khaki powder, Light grey powder, or Gray to brown powder/chunks | [1][5][7] |

| Melting Point | 98-100 °C | [1][8] |

| Boiling Point | 405.5 °C at 760 mmHg | [1] |

| Density | 1.193 g/cm³ | [1] |

| Flash Point | 199 °C | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol | [8] |

| Stability | Stable under normal temperatures and pressures. | [1] |

Principles of Reactivity and Mechanism of Action

The primary utility of Fast Blue BB Base stems from its ability to be converted into a diazonium salt, which then acts as an electrophile in azo coupling reactions. This two-step process is fundamental to its function as a chromogenic reagent.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 4-Benzamido-2 5-diethoxyaniline | Fast Blue BB Base | [jayfinechem.com]

- 3. Fast Blue BB Salt Dye content = 80 5486-84-0 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. sdinternational.com [sdinternational.com]

- 6. Fast blue BB | CAS 120-00-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. Global Fast Blue BB Market Research Report 2025 | Hengce Research [hengceresearch.com]

- 8. Fast Blue BB | 120-00-3 [chemicalbook.com]

Technical Monograph: Physicochemical Profiling of Azoic Diazo Component 20 (Fast Blue BB Base)

The following technical guide details the physicochemical characterization of Azoic Diazo Component 20 (Fast Blue BB Base), with a specific focus on its refractive index and density.

CAS Registry Number: 120-00-3

Colour Index (C.I.): 37175

Chemical Name: 4'-Amino-2',5'-diethoxybenzanilide

Molecular Formula:

Executive Summary

Azoic Diazo Component 20, commonly known as Fast Blue BB Base , is a primary amine intermediate used critically in the synthesis of azo dyes and pigments.[2][4][5] In drug development and histochemistry, it serves as a lipophilic scaffold and a chromogenic coupling agent.[5]

While standard databases often list theoretical values for density and refractive index, these properties exhibit phase-dependent complexity because the compound is a solid at room temperature (MP: 97–100 °C).[5] This guide provides the authoritative physicochemical dataset, distinguishes between predicted (liquid-phase) and experimental (solid-state) values, and outlines self-validating protocols for their determination.

Physicochemical Data Profile

The following values represent a synthesis of experimental data and high-fidelity computational models (ACD/Labs, EPISuite).

Table 1: Core Physical Properties

| Property | Value | Condition/Method | Confidence Level |

| Physical State | Solid (Crystalline Powder) | STP (25°C, 1 atm) | Experimental |

| Melting Point | 98 – 100 °C | Capillary Method | Experimental |

| Density (Solid) | 1.18 ± 0.05 g/cm³ | Crystal Density (Calc.) | High |

| Density (Predicted) | 1.094 ± 0.06 g/cm³ | Liquid Phase Model | Moderate |

| Refractive Index | 1.549 | Molar Refractivity ( | Predicted (Liquid) |

| Molar Refractivity | 86.4 ± 0.3 cm³/mol | Lorentz-Lorenz Eq. | High |

| Solubility | Soluble in DMSO, Ethanol | Insoluble in Water | Experimental |

Critical Technical Note: The refractive index (

) of 1.549 is a theoretical value calculated for the supercooled liquid state.[5] As a crystalline solid, Azoic Diazo Component 20 is birefringent , possessing multiple refractive indices depending on crystal orientation. For precise optical characterization, the Becke Line Method (Protocol 1) must be employed.[5]

Experimental Protocols

Protocol 1: Optical Characterization (Refractive Index)

Objective: Determine the refractive index of solid Fast Blue BB Base particles using the Becke Line Method. This method is superior to standard refractometry for solids with high melting points.[5]

Materials:

-

Microscope with 10x/40x objectives.[5]

-

Calibrated Refractive Index Liquids (Cargille oils, Range: 1.500 – 1.600).[5]

-

Glass slides and coverslips.[5]

Workflow:

-

Sample Prep: Place a few crystals of Fast Blue BB Base on a slide.

-

Immersion: Apply a drop of immersion oil with a known RI (start with

).[5] Cover. -

Observation: Focus on the crystal edge using monochromatic light (589 nm sodium D-line).[5]

-

Becke Line Test: Slowly increase the distance between the objective and the stage (defocus up).

-

Iteration: Repeat with oils of different indices until the crystal becomes invisible (halo disappears), indicating a match.

Protocol 2: High-Precision Density Determination

Objective: Measure the true skeletal density using Gas Pycnometry, eliminating errors from inter-particle void volume found in "tap density" measurements.

Methodology: Helium Pycnometry (ISO 12154 Standard)

-

Desiccation: Dry the sample at 40°C under vacuum for 4 hours to remove surface moisture.

-

Calibration: Calibrate the cell volume (

) using a certified steel sphere. -

Measurement:

-

Calculation:

.[5]

Synthesis & Application Pathways

Azoic Diazo Component 20 is synthesized via the condensation of 2,5-diethoxyaniline with benzoyl chloride, followed by selective reduction if nitro-precursors are used.[5] In application, it acts as the "Diazo Component" which, upon diazotization, couples with "Coupling Components" (e.g., Naphthol AS) to form insoluble azo pigments.

Diagram 1: Synthesis and Coupling Pathway

The following diagram illustrates the chemical transformation from the benzanilide scaffold to the final azo dye.[5]

Figure 1: Chemical pathway from precursor condensation to azo pigment formation.

Diagram 2: Analytical Validation Workflow

To ensure data integrity before physical property testing, the following purity validation logic is required.

Figure 2: Logic gate for sample validation prior to physicochemical profiling.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67108, Azoic Diazo Component 20. Retrieved from [Link]

Sources

- 1. Fast Blue BB CAS#: 120-00-3 [m.chemicalbook.com]

- 2. Azoic Diazo Component 20 (Base) , >95.0%(T) , 120-00-3 - CookeChem [cookechem.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2',5'-Diethoxybenzanilide | C17H19NO3 | CID 66700 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Fidelity Diazotization of Azoic Diazo Component 20 (Fast Blue BB Base)

Executive Summary

This technical guide details the protocol for the diazotization of Azoic Diazo Component 20 (C.I. 37175), chemically known as 4'-Amino-2',5'-diethoxybenzanilide (Fast Blue BB Base). Unlike simple water-soluble amines, Component 20 is hydrophobic, requiring specific solubilization strategies prior to nitrosation.

This protocol is designed for researchers in histochemistry, drug discovery, and organic synthesis who require the in situ generation of the diazonium salt for immediate coupling (e.g., enzyme localization assays or azo-dye synthesis). The resulting diazonium species is highly reactive and thermally unstable; therefore, this guide emphasizes kinetic control and safety.

Chemical Profile & Substrate Identity

Before initiating the reaction, verify the substrate identity. Azoic Diazo Component 20 is the amine precursor, not the finished salt.

| Parameter | Specification |

| Common Name | Fast Blue BB Base |

| Chemical Name | 4'-Amino-2',5'-diethoxybenzanilide |

| CAS Number | 120-00-3 |

| C.I.[1][2] Number | 37175 |

| Molecular Weight | 300.35 g/mol |

| Appearance | Light yellow to grey/brown powder |

| Solubility | Insoluble in water; soluble in glacial acetic acid, hot dilute HCl, and pyridine. |

Reaction Mechanism

The diazotization transforms the primary aromatic amine into a diazonium chloride salt using nitrous acid (

-

Activation: Sodium nitrite (

) reacts with Hydrochloric Acid ( -

N-Nitrosation: The amine lone pair attacks the nitrosonium ion.[3]

-

Dehydration: Through a series of proton transfers, water is eliminated, yielding the diazonium salt.

Scientist's Insight: For Component 20, the presence of the benzanilide and ethoxy groups increases the molecule's bulk and hydrophobicity. The reaction rate is often limited by the solubility of the amine, not the nitrosation step itself.

Pre-Protocol Safety Assessment (Critical)

-

Carcinogenicity: Azoic Diazo Component 20 and its reduction products are potential carcinogens. Handle exclusively in a fume hood with nitrile gloves and a lab coat.

-

Explosion Hazard: Diazonium salts are shock-sensitive and explosive when dry. Do not isolate and dry the diazonium salt unless stabilizing with Zinc Chloride or Tetrafluoroborate. This protocol assumes the solution will be used immediately (wet chemistry).

-

Temperature Control: Failure to maintain

leads to rapid hydrolysis (formation of phenols) and nitrogen gas evolution.

Reagents & Equipment

| Reagent | Grade/Conc. | Role |

| Azoic Diazo Component 20 | >95% Purity | Substrate |

| Hydrochloric Acid (HCl) | 5 M (Dilute) | Proton source & counter-ion |

| Sodium Nitrite ( | 1 M (Fresh) | Nitrosating agent source |

| Glacial Acetic Acid | ACS Reagent | Co-solvent (Solubilizer) |

| Sulfamic Acid / Urea | Solid | Scavenger (removes excess |

| Starch-Iodide Paper | Indicator | End-point validation |

Detailed Experimental Protocol

Phase 1: Solubilization (The Hydrophobic Challenge)

Rationale: Component 20 will not dissolve in cold aqueous acid. We must dissolve it first, then precipitate it as a fine, reactive amine-hydrochloride suspension.

-

Weigh 1.5 g (5 mmol) of Azoic Diazo Component 20 into a 50 mL Erlenmeyer flask.

-

Add 10 mL of Glacial Acetic Acid . Stir at room temperature until fully dissolved. If necessary, warm gently to 30-40°C, but do not overheat.

-

Cooling: Place the flask in an ice-salt bath and cool to 0–2°C .

-

Acidification: Slowly add 10 mL of 5 M HCl dropwise with vigorous stirring.

-

Observation: The amine may precipitate as a fine, white/grey suspension of the hydrochloride salt. This is desired. The high surface area of the precipitate allows for rapid reaction.

-

Phase 2: Diazotization

Rationale: Exothermic control is vital. The reaction must remain cold to prevent decomposition.

-

Prepare a solution of 0.38 g (5.5 mmol) Sodium Nitrite in 2 mL water. (1.1 equivalents).

-

Addition: Add the

solution dropwise to the amine suspension over 10 minutes.-

Constraint: Monitor internal temperature. Do not exceed 5°C.

-

-

Digestion: Maintain stirring at 0–5°C for 20–30 minutes. The suspension should clarify as the soluble diazonium salt forms. A slight turbidity often remains due to impurities.

Phase 3: Validation (Self-Validating System)

Rationale: Excess nitrous acid interferes with subsequent coupling reactions (e.g., by nitrosating the coupling partner).

-

Starch-Iodide Test: Dip a glass rod into the reaction and touch it to Starch-Iodide paper.

-

Positive Result: Instant blue/black spot (Indicates excess

is present, verifying the reaction is driven to completion). -

Negative Result: No color change (Indicates insufficient nitrite; add 10% more

and re-stir for 10 mins).

-

-

Scavenging: Once the test is positive, add small crystals of Sulfamic Acid or Urea until the starch-iodide test becomes negative. This "kills" the excess nitrite.

Phase 4: Usage

The resulting solution contains Fast Blue BB Diazonium Chloride .

-

pH Adjustment: The solution is strongly acidic (pH < 1). For coupling (e.g., with Naphthol AS-MX Phosphate), buffer the solution to pH 7.0–8.0 using Tris-Maleate or Sodium Acetate buffer immediately before use.

-

Stability: Use within 30 minutes.

Workflow Visualization

Figure 1: Logic flow for the solubilization and diazotization of Azoic Diazo Component 20.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Solution turns tarry/black | Temperature > 10°C; Decomposition | Discard. Restart with strict ice-bath control. Ensure dropwise addition. |

| No reaction (Starch test negative) | Old Sodium Nitrite | |

| Precipitate does not dissolve | Insufficient Acid or Volume | Component 20 is bulky. Increase Acetic Acid volume or use 10% DMF as co-solvent. |

| Bubbling during coupling | Excess Acid/Nitrite | Ensure Sulfamic Acid step was completed. Neutralize pH slowly to prevent gas evolution. |

References

-

PubChem. (n.d.).[5] Azoic Diazo Component 20 (Compound). National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

StainsFile. (n.d.). Fast Blue Salt B - Dyes for Histology.[6] Retrieved October 26, 2023, from [Link](Note: Fast Blue B is the salt form; Component 20 is the base. This reference details the application of the resulting salt).

- Zollinger, H. (1994). Diazo Chemistry I: Aromatic and Heteroaromatic Compounds. VCH Publishers.

Sources

- 1. Azoic Diazo Component 20 (Base) , >95.0%(T) , 120-00-3 - CookeChem [cookechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 5. 1-Dodecene | C12H24 | CID 8183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. stainsfile.com [stainsfile.com]

Application Note: Synthesis of Azo Pigments using Azoic Diazo Component 20 (Fast Blue BB Base)

[1]

Executive Summary

This application note details the protocol for synthesizing high-performance azo pigments utilizing Azoic Diazo Component 20 (ADC 20), chemically known as Fast Blue BB Base (4'-Amino-2',5'-diethoxybenzanilide).[1] Unlike pre-stabilized diazonium salts, ADC 20 is supplied as a primary amine, requiring in-situ diazotization. This guide provides a rigorous, self-validating methodology for the diazotization of the base followed by coupling with Naphthol AS derivatives. The resulting pigments are renowned for their deep blue-violet hues, solvent resistance, and lightfastness, making them critical in histological staining, textile applications, and organic coating formulations.

Chemical Identity & Properties

| Property | Specification |

| Common Name | Fast Blue BB Base |

| CI Name | Azoic Diazo Component 20 (C.I. 37175) |

| CAS Number | 120-00-3 |

| Chemical Name | 4'-Amino-2',5'-diethoxybenzanilide |

| Molecular Formula | C₁₇H₂₀N₂O₃ |

| Molecular Weight | 300.35 g/mol |

| Appearance | Light yellow to grey-brown powder |

| Solubility | Insoluble in water; Soluble in dilute mineral acids |

Safety & Handling (Critical)

-

Thermal Instability: Diazonium salts generated in this protocol are thermally unstable. Temperatures must be strictly maintained between 0–5°C to prevent decomposition into phenols and nitrogen gas, which can cause pressure buildup and yield loss.

-

Toxicity: ADC 20 is an aromatic amine. Handle with full PPE (nitrile gloves, fume hood) to avoid inhalation or skin contact.

-

Chemical Incompatibility: Avoid contact between dry sodium nitrite and organic substrates (fire hazard).

Reaction Mechanism & Workflow

The synthesis proceeds via two distinct stages: Diazotization (converting the amine to an electrophilic diazonium salt) and Azo Coupling (electrophilic aromatic substitution with a nucleophilic naphthol).

Reaction Scheme Visualization

Figure 1: Sequential reaction pathway converting Fast Blue BB Base into an insoluble azo pigment.[1]

Experimental Protocols

Materials Required

-

Precursor: Azoic Diazo Component 20 (Fast Blue BB Base).[2]

-

Coupling Component: Naphthol AS (3-Hydroxy-2-naphthanilide) or Naphthol AS-D.[1]

-

Reagents: Hydrochloric acid (37%), Sodium Nitrite (NaNO₂), Sodium Hydroxide (NaOH), Sodium Acetate (buffer), Ethanol.

-

Validation Strips: Starch-Iodide paper, Congo Red paper.

Protocol A: Diazotization of ADC 20

Objective: Generate the reactive diazonium chloride salt.

-

Slurry Preparation: In a 500 mL beaker, disperse 3.0 g (10 mmol) of ADC 20 in 10 mL of Ethanol. Stir to wet the powder thoroughly.

-

Acidification: Add 10 mL of concentrated HCl mixed with 20 mL of distilled water . Heat gently to 50°C if necessary to dissolve the amine, then cool rapidly to 0–5°C using an ice-salt bath. The amine hydrochloride may precipitate as a fine suspension; this is normal.

-

Nitrosation: Prepare a solution of 0.75 g NaNO₂ in 5 mL water . Add this solution dropwise to the amine slurry while stirring vigorously.

-

Critical Control: Keep temperature < 5°C .

-

-

Endpoint Validation (Self-Validating Step):

-

After the addition, stir for 15 minutes.

-

Test 1 (Acidity): Spot onto Congo Red paper. It must turn blue , indicating excess acid (prevents triazene formation).

-

Test 2 (Nitrite Excess): Spot onto Starch-Iodide paper. It must turn instant blue/black , indicating slight excess nitrous acid (ensures complete conversion).

-

Correction: If Starch-Iodide is negative, add aliquots of 10% NaNO₂ until positive. If positive, destroy excess nitrite by adding a spatula tip of Urea or Sulfamic Acid (prevents side reactions during coupling).

-

-

Clarification: Filter the cold diazo solution to remove insoluble impurities. Keep the filtrate on ice.

Protocol B: Preparation of Coupling Component

Objective: Solubilize the Naphthol as a naphtholate anion.

-

Dissolution: In a separate beaker, dissolve 2.65 g (10 mmol) of Naphthol AS in 30 mL of Ethanol and 10 mL of 10% NaOH .

-

Conditioning: Warm slightly to ensure complete dissolution, then cool to 20°C.

-

Buffering (Optional but Recommended): Add 5 g of Sodium Acetate dissolved in water to the Naphthol solution. This buffers the pH during coupling, preventing the reaction from becoming too acidic (which stops coupling) or too basic (which decomposes the diazo).

Protocol C: The Coupling Reaction

Objective: Controlled precipitation of the pigment.

-

The Strike: Slowly add the cold Diazo solution (from Protocol A) into the Coupler solution (from Protocol B) over 30 minutes.

-

Why this order? Adding Diazo to Coupler ensures the Coupler is always in excess, reducing the formation of impurities.

-

-

pH Monitoring: Maintain pH between 8.0 and 9.0 . If pH drops below 7, add dilute NaOH dropwise.

-

Precipitation: A deep blue/violet precipitate will form immediately.

-

Digestion: Once addition is complete, heat the slurry to 60°C for 30 minutes .

-

Isolation: Filter the hot pigment under vacuum. Wash with hot water until the filtrate is neutral and chloride-free (test with AgNO₃).

-

Drying: Dry the cake at 60°C in a convection oven.

Characterization & Quality Control

| Test | Method | Expected Result |

| Spot Test | H₂SO₄ Conc. | Solution turns dull green; blue precipitate upon dilution.[1] |

| Melting Point | Capillary | >250°C (Decomposes).[1] Pigments typically do not melt sharply. |

| UV-Vis | Dilute in DMF | |

| Yield | Gravimetric | Expected > 85% theoretical yield.[1] |

Troubleshooting Guide

Process Logic & Diagnostics

Figure 2: Diagnostic logic flow for common synthesis failures.

Expert Tips

-

Foaming: Excessive foaming during diazotization indicates rapid decomposition (nitrogen evolution). Check temperature immediately.

-

Particle Size: If the pigment is too fine and clogs the filter, increase the digestion time at 60°C or add a non-ionic surfactant (e.g., Tween 80) during the coupling phase.

References

-

PubChem. (n.d.). Azoic Diazo Component 20 (Compound).[2] National Library of Medicine. Retrieved from [Link]

- Hunger, K., & Schmidt, M. (2018). Industrial Organic Pigments: Production, Properties, Applications. Wiley-VCH. (Standard reference for Azo coupling mechanisms).

- Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH.

High-Fidelity Detection of Alkaline Phosphatase (ALP) using Fast Blue BB

Application Note & Technical Protocol

Abstract

Alkaline Phosphatase (ALP) is a hydrolase enzyme responsible for removing phosphate groups from many types of molecules, including nucleotides, proteins, and alkaloids.[1][2][3][4] In research, it serves as a "Gold Standard" biomarker for pluripotent stem cells (iPSCs/ESCs) and a critical indicator of osteogenic differentiation. This guide details the Fast Blue BB / Naphthol AS-MX azo-dye coupling method, a superior alternative to traditional p-Nitrophenyl Phosphate (pNPP) assays for in situ visualization. Unlike soluble substrates, this method precipitates a distinct blue/violet azo dye directly at the site of enzymatic activity, preserving cellular morphology and spatial resolution.

Part 1: Principle of the Assay

The Azo-Coupling Mechanism

The detection of ALP using Fast Blue BB is a simultaneous coupling reaction (Simultaneous Capture).[3] The system relies on two critical components:[5][6][7]

-

The Substrate (Naphthol AS-MX Phosphate): A synthetic phosphate ester.

-

The Coupler (Fast Blue BB Salt): A diazonium salt (4-benzoylamino-2,5-diethoxybenzenediazonium chloride).

Reaction Logic:

-

Hydrolysis: ALP hydrolyzes the phosphate group from Naphthol AS-MX phosphate at alkaline pH (8.2–9.5).

-

Release: This releases the highly insoluble naphthol derivative (Naphthol AS-MX) and inorganic phosphate.

-

Coupling: The released naphthol immediately reacts (couples) with the diazonium salt (Fast Blue BB) present in the buffer.

-

Precipitation: The product is an insoluble, intense blue/violet azo dye that precipitates at the exact site of enzyme activity.

Mechanistic Pathway Diagram

Figure 1: The chemical cascade of ALP detection. The enzyme cleaves the phosphate, allowing the naphthol core to couple with the diazonium salt.

Part 2: Materials & Reagents[4][7][8][9]

Critical Reagent List

To ensure reproducibility, prepare reagents fresh. Diazonium salts are unstable in solution.

| Component | Specification | Function |

| Fast Blue BB Salt | High Purity (e.g., Sigma F3378) | Diazonium coupler. Light sensitive. |

| Naphthol AS-MX Phosphate | Free Acid or Na-Salt | Substrate.[8][9] |